molecular formula C10H12BrN B3294074 [1-(2-Bromophenyl)cyclopropyl]methanamine CAS No. 886365-59-9

[1-(2-Bromophenyl)cyclopropyl]methanamine

Cat. No.: B3294074
CAS No.: 886365-59-9
M. Wt: 226.11
InChI Key: NHHOPIJRDVTHTL-UHFFFAOYSA-N
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Description

[1-(2-Bromophenyl)cyclopropyl]methanamine is a cyclopropane-containing primary amine with a bromine substituent at the ortho-position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrN, and it belongs to a class of compounds where the cyclopropane ring is fused to a substituted aromatic system. These compounds are primarily utilized as intermediates in drug discovery, particularly in the synthesis of kinase inhibitors and serotonin receptor modulators .

Properties

IUPAC Name

[1-(2-bromophenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHOPIJRDVTHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Bromophenyl)cyclopropyl]methanamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a carbene precursor.

    Bromination: The next step involves the bromination of the phenyl ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Bromophenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide, cyanide, amines.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2-Bromophenyl)cyclopropyl]methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1-(2-Bromophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [1-(2-bromophenyl)cyclopropyl]methanamine with key analogs, focusing on structural features, synthesis, and functional properties:

Compound Substituents Molecular Weight Key Synthetic Method Biological Activity/Application Reference
This compound 2-Br on phenyl 238.11 g/mol Not explicitly detailed (inferred: reductive amination or cyclopropanation strategies) Unknown (likely intermediate for drug design)
[1-(4-Bromophenyl)cyclopropyl]methanamine 4-Br on phenyl 238.11 g/mol General Method C (NaBH(OAc)₃/DCE or NaBH₄/MeOH) ALK inhibitor intermediates
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Cl on phenyl 181.66 g/mol Acidic deprotection of intermediates (e.g., THP removal) Lab chemical, precursor for guanidine derivatives
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl CF₃ on cyclopropane 175.58 g/mol Fragment-assisted synthesis Microtubule-stabilizing agents (e.g., compound 14)
[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine 3-Br, 5-F on phenyl 244.10 g/mol Multi-step fragment-based design Kinase inhibitor candidate
1-[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine 3-MeO-pyridine substituent 178.23 g/mol Reductive amination with nicotinaldehyde analogs Building block for heterocyclic drug candidates

Key Observations:

For instance, para-substituted derivatives are more commonly reported in kinase inhibitor studies . Fluorine or trifluoromethyl groups (e.g., ) enhance metabolic stability and membrane permeability, making these analogs preferred in CNS-targeted therapies .

Synthetic Routes :

  • Reductive amination (General Method C) using NaBH(OAc)₃ or NaBH₄ is prevalent for cyclopropylmethanamine derivatives .
  • Acidic deprotection (e.g., HCl in dioxane) is critical for generating free amines from protected intermediates .

Spectroscopic Characterization: Analogs such as 1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(1H-indol-7-yl)methyl]methanamine (compound 38, ) exhibit diagnostic ¹H NMR signals (δ 1.2–1.8 ppm for cyclopropane protons; δ 6.5–8.0 ppm for aromatic protons) and HRMS data for structural validation .

Safety and Handling :

  • Bromophenyl- and chlorophenyl-substituted methanamines (e.g., ) are classified as acute toxins (Category 4, H302) and irritants (H315, H319), necessitating stringent handling protocols .

Biological Activity

[1-(2-Bromophenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it can modulate cellular signaling pathways by binding to serotonin receptors, particularly the 5-HT2C receptor. This modulation can lead to various physiological effects, such as changes in mood and behavior, making it a candidate for further exploration in psychopharmacology .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Cyclopropanation : Formation of the cyclopropyl ring through the reaction of an alkene with a carbene precursor.
  • Bromination : Introduction of the bromine atom onto the phenyl ring using brominating agents like N-bromosuccinimide (NBS).
  • Amine Formation : The final step involves the amination process to yield the target compound.

These synthetic routes are optimized for yield and purity, often utilizing advanced purification techniques such as recrystallization and chromatography.

Biological Activity Overview

The biological activities associated with this compound include:

  • Receptor Binding : Strong affinity for 5-HT2C receptors, which are implicated in mood regulation.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in neurotransmitter metabolism.
  • Pharmacological Effects : Preliminary studies suggest possible anxiolytic and antidepressant effects, warranting further investigation into its therapeutic potential .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how variations in structure affect biological activity. For instance:

  • Fluorinated Derivatives : Research on fluorinated cyclopropane derivatives has shown that modifications at specific positions on the phenyl ring can enhance selectivity and potency at the 5-HT2C receptor. Compounds with bromine or chlorine substitutions have demonstrated higher potency compared to those with smaller substituents like fluorine .
Compound TypeSubstituentEC50 (nM)Selectivity (2B/2C)
Parent CompoundNone5.27
BrominatedBr4.72
ChlorinatedCl8.014

This table summarizes key findings from SAR studies that highlight how different halogen substitutions impact potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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